molecular formula C13H15NO2 B1326143 3-(1,3-Dioxan-2-ylethyl)benzonitrile CAS No. 951890-30-5

3-(1,3-Dioxan-2-ylethyl)benzonitrile

Cat. No. B1326143
CAS RN: 951890-30-5
M. Wt: 217.26 g/mol
InChI Key: GMDZWEAZWHXADI-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxan-2-ylethyl)benzonitrile” is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of approximately 217.27 g/mol . The compound is typically in the form of a white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2 .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of approximately 217.27 g/mol .

Scientific Research Applications

  • Photocycloaddition Reactions

    • 3-(1,3-Dioxan-2-ylethyl)benzonitrile has been explored in the context of photocycloaddition reactions. For instance, benzonitrile demonstrates specific reactivity patterns in photocycloaddition with 1,3-dioxol-2-one, indicating the potential development of polar species along the reaction pathway (Osselton et al., 1985).
  • Synthesis of Lactonized Compounds

    • The compound plays a role in the synthesis of lactonized structures. For example, it's involved in a two-step method for preparing hydroxyalkoxyisobenzofuran-1(3H)-ones, showcasing its utility in organic synthesis (Kobayashi & Kuroda, 2014).
  • Investigation in Solid-State Chemistry

    • It's used in the study of molecular packing properties in solid-state chemistry. Research on the crystal structures of various furoxans, which can include benzonitrile derivatives, sheds light on intermolecular interactions and packing motifs (Ojala et al., 2017).
  • Polymer Research

    • The compound is significant in polymer research, such as in the creation of perfectly alternating copolymers of lactic acid and ethylene oxide. This showcases its versatility in polymer chemistry (Bechtold et al., 2001).
  • Catalysis and Chemical Conversion

    • Its derivatives are studied in catalysis, particularly in the condensation of glycerol to cyclic acetals. This indicates its role in chemical conversion processes using renewable materials (Deutsch et al., 2007).
  • Synthesis and Characterization of Novel Compounds

    • It's utilized in the synthesis and characterization of novel compounds. For instance, the synthesis and spectral investigation of benzonitrile compounds demonstrate its importance in creating new chemical entities (Yılmaz, 2017).
  • Liposome Research

    • The compound is relevant in liposome research, particularly in studying the effects of liposome characteristics on reaction rates in organic synthesis in water (Iwasaki et al., 2015).

properties

IUPAC Name

3-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDZWEAZWHXADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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